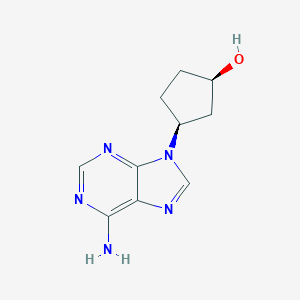
3-(6-Amino-9h-purin-9-yl)-cyclopentanol
Overview
Description
MDL-201112 is a small molecule drug that was initially developed by Hoechst Marion Roussel, IncThis compound has been explored for its potential therapeutic applications in treating immune system diseases, skin and musculoskeletal diseases, and other conditions .
Preparation Methods
The synthetic routes and reaction conditions for MDL-201112 involve the preparation of carbocyclic nucleosides. The specific industrial production methods for this compound are not widely documented, but typically, the synthesis of carbocyclic nucleosides involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired carbocyclic structure .
Chemical Reactions Analysis
MDL-201112 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MDL-201112 may result in the formation of oxidized carbocyclic nucleosides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
MDL-201112 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: MDL-201112 is used as a model compound for studying the synthesis and reactivity of carbocyclic nucleosides.
Biology: The compound has been investigated for its effects on cellular processes, including its ability to inhibit tumor necrosis factor and modulate immune responses.
Medicine: MDL-201112 has been explored as a potential therapeutic agent for treating conditions such as inflammation and rheumatoid arthritis.
Industry: The compound’s unique chemical properties make it valuable for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
MDL-201112 exerts its effects by inhibiting tumor necrosis factor, a cytokine involved in systemic inflammation. The compound binds to tumor necrosis factor receptors, preventing the activation of downstream signaling pathways that lead to inflammation and immune responses. This mechanism of action makes MDL-201112 a promising candidate for treating inflammatory diseases and conditions associated with excessive immune activation .
Comparison with Similar Compounds
MDL-201112 can be compared with other similar compounds, such as:
Carbodine: Another carbocyclic nucleoside with antiviral properties.
Adenosine: A purine nucleoside that has various biological functions, including modulation of immune responses.
Methotrexate: A folate analog that inhibits dihydrofolate reductase and is used to treat inflammatory diseases.
MDL-201112 is unique in its specific inhibition of tumor necrosis factor, which distinguishes it from other compounds with similar structures or functions. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNXSBPBWFLVDK-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N2C=NC3=C(N=CN=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931363 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142130-73-2 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)-cyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142130732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


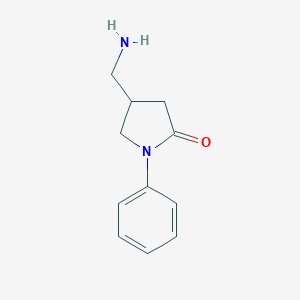
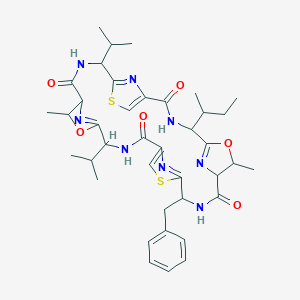
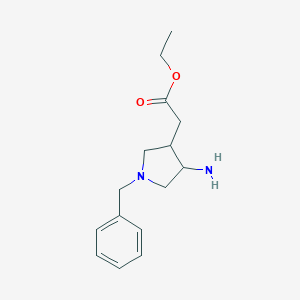
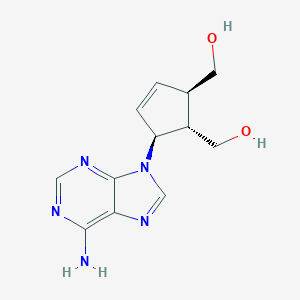
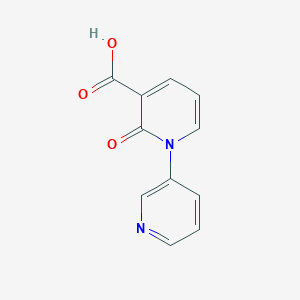
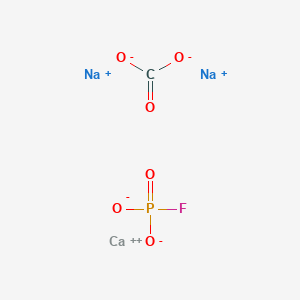


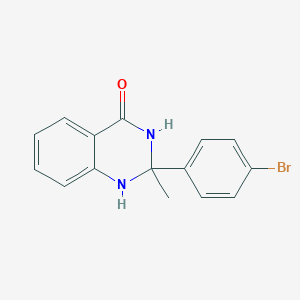
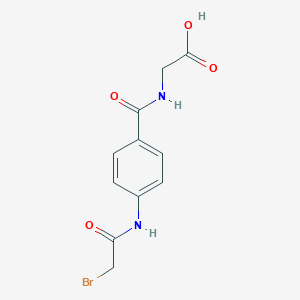

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
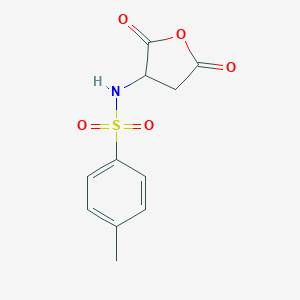
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
